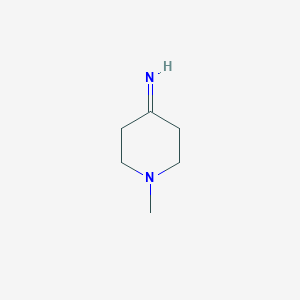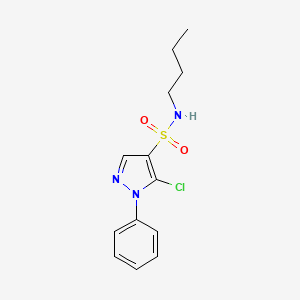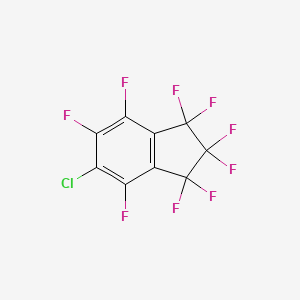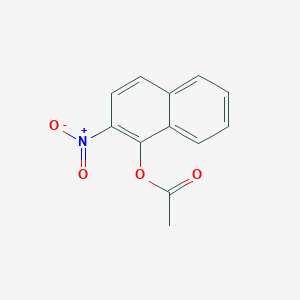![molecular formula C68H78N4O4 B14150525 benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate) CAS No. 732249-04-6](/img/structure/B14150525.png)
benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) is a complex organic compound with a unique structure that includes multiple aromatic rings and diazene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) typically involves multiple steps, including the formation of diazene linkages and the attachment of octylbiphenyl-4-carboxylate groups. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazene linkages, leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: Its structural characteristics allow it to be used in the development of advanced materials with specific mechanical and thermal properties.
Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) exerts its effects involves interactions with molecular targets and pathways. The diazene linkages and aromatic rings can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene-1,4-diylbis(oxyethane-2,1-diyl) bis[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]
- (E)-4,4’-(Diazene-1,2-diyl)dibenzaldehyde
Uniqueness
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) is unique due to its combination of diazene linkages and octylbiphenyl-4-carboxylate groups, which confer specific electronic and structural properties. This uniqueness makes it particularly valuable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
732249-04-6 |
|---|---|
Formule moléculaire |
C68H78N4O4 |
Poids moléculaire |
1015.4 g/mol |
Nom IUPAC |
[5-methyl-4-[[4-[[2-methyl-4-[4-(4-octylphenyl)benzoyl]oxy-5-propan-2-ylphenyl]diazenyl]phenyl]diazenyl]-2-propan-2-ylphenyl] 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C68H78N4O4/c1-9-11-13-15-17-19-21-51-23-27-53(28-24-51)55-31-35-57(36-32-55)67(73)75-65-43-49(7)63(45-61(65)47(3)4)71-69-59-39-41-60(42-40-59)70-72-64-46-62(48(5)6)66(44-50(64)8)76-68(74)58-37-33-56(34-38-58)54-29-25-52(26-30-54)22-20-18-16-14-12-10-2/h23-48H,9-22H2,1-8H3 |
Clé InChI |
YOAMQZNLCJVVIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C(=C3)C)N=NC4=CC=C(C=C4)N=NC5=CC(=C(C=C5C)OC(=O)C6=CC=C(C=C6)C7=CC=C(C=C7)CCCCCCCC)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)


![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)



![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)

